![molecular formula C9H10ClI2NO3 B6330243 3,5-Diiodo-D-tyrosine hydrochloride (H-D-Tyr(3,5-diI)-OH.HCl) CAS No. 1366386-79-9](/img/structure/B6330243.png)
3,5-Diiodo-D-tyrosine hydrochloride (H-D-Tyr(3,5-diI)-OH.HCl)
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Overview
Description
Synthesis Analysis
3,5-Diiodo-D-tyrosine hydrochloride is synthesized by directly iodinating tyrosine with iodine in the presence of sodium iodide in aqueous ethylamine, or in a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide . It is also an intermediate in the thyroid hormone synthesis .Molecular Structure Analysis
The molecular structure of 3,5-Diiodo-D-tyrosine hydrochloride can be found in various databases .Chemical Reactions Analysis
The synthesis of 3,5-Diiodo-D-tyrosine hydrochloride involves iodination of tyrosine with iodine in the presence of sodium iodide in aqueous ethylamine, or in a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide .Physical And Chemical Properties Analysis
3,5-Diiodo-D-tyrosine hydrochloride is an off-white to light brown powder . It has a melting point of 188-192 C (dec.) .Scientific Research Applications
H-D-Tyr(3,5-diI)-OH.HCl is used in a variety of scientific research applications. It has been used as a substrate in enzyme assays, as well as a reagent in the synthesis of other compounds. It has also been used to study the structure and function of proteins, as a fluorescent probe for imaging, and as a biomarker for the detection of disease.
Mechanism of Action
Target of Action
3,5-Diiodo-D-tyrosine hydrochloride is a derivative of tyrosine . It primarily targets the thyroid hormone aminotransferase . This enzyme plays a crucial role in the biosynthesis and metabolism of thyroid hormones .
Mode of Action
The compound interacts with its target by serving as a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase . This interaction leads to changes in the activity of the enzyme, thereby influencing the synthesis and metabolism of thyroid hormones .
Biochemical Pathways
The compound is involved in the biosynthesis and alternative pathways of metabolism of thyroid hormones . In these pathways, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones .
Result of Action
The primary result of the action of 3,5-Diiodo-D-tyrosine hydrochloride is the regulation of gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance . This is achieved through its role in the synthesis and metabolism of thyroid hormones .
Advantages and Limitations for Lab Experiments
H-D-Tyr(3,5-diI)-OH.HCl has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is commercially available, making it easy to obtain and use in experiments. Additionally, it has a variety of applications in scientific research, making it a versatile reagent. However, it is important to note that the compound is not fully understood, and further research is needed to fully understand its mechanism of action.
Future Directions
There are a number of potential future directions for research on H-D-Tyr(3,5-diI)-OH.HCl. One potential direction is to further study its mechanism of action in order to better understand its effects on proteins and enzymes. Additionally, further research could be done to explore its potential applications in the detection and treatment of diseases. Finally, further research could be done to explore its potential as a fluorescent probe for imaging.
Synthesis Methods
H-D-Tyr(3,5-diI)-OH.HCl is synthesized from D-tyrosine through a two-step process. The first step involves the conversion of D-tyrosine to its corresponding bromo derivative by reaction with N-bromosuccinimide (NBS). This is followed by a second step in which the bromo derivative is reacted with potassium iodide to produce H-D-Tyr(3,5-diI)-OH.HCl. The synthesis of H-D-Tyr(3,5-diI)-OH.HCl has been successfully carried out in a laboratory setting, and the product is commercially available.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3,5-Diiodo-D-tyrosine hydrochloride is involved in various biochemical reactions. It is a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase . This compound interacts with enzymes and proteins in the thyroid hormone synthesis pathway . The nature of these interactions involves the iodination of monoiodotyrosine, leading to the formation of diiodotyrosine residues .
Cellular Effects
The effects of 3,5-Diiodo-D-tyrosine hydrochloride on cells and cellular processes are profound. It influences cell function by modulating energy metabolism . It has been shown to rapidly increase resting metabolic rate in rodent models . Furthermore, it impacts cell signaling pathways and gene expression, particularly those related to lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of 3,5-Diiodo-D-tyrosine hydrochloride is complex. It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It is known to stimulate the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It also has thyromimetic effects at myocardial tissue and pituitary, which results in suppressing TSH release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Diiodo-D-tyrosine hydrochloride change over time. It has been observed to rapidly induce hepatic oxygen consumption and oxidative capacity . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.
Dosage Effects in Animal Models
The effects of 3,5-Diiodo-D-tyrosine hydrochloride vary with different dosages in animal models. High doses of this compound have been shown to mimic the physiological effects obtained with the T3 dose, including suppression of the HPT axis, decreases in fat mass, serum leptin and cholesterol, and increases in lean mass, food intake, and hepatic expression of thyroid hormone-dependent genes .
Metabolic Pathways
3,5-Diiodo-D-tyrosine hydrochloride is involved in the metabolic pathways of thyroid hormone synthesis . It interacts with enzymes and cofactors in this pathway, and its presence can affect metabolic flux or metabolite levels.
properties
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO3.ClH/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNGKESQBYXDMD-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClI2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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